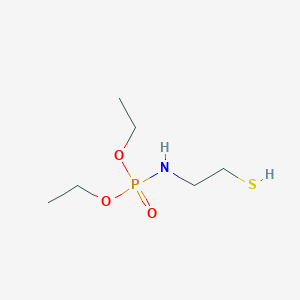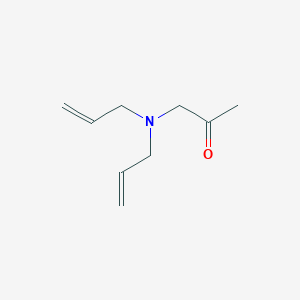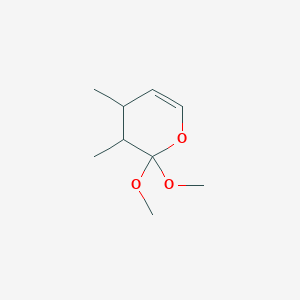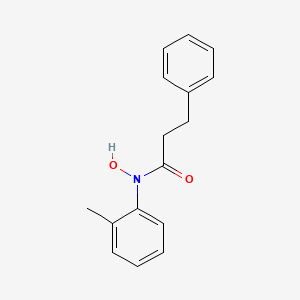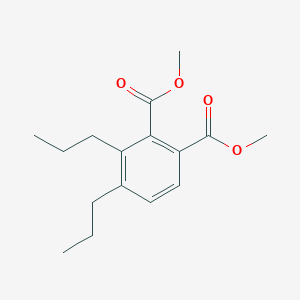
9-Acridinamine, N-butyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Acridinamine, N-butyl- is a derivative of acridine, a nitrogen-containing heterocyclic compound. Acridine derivatives are known for their broad range of pharmaceutical properties, including antibacterial, anticancer, and antiviral activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acridinamine, N-butyl- typically involves a multi-step process. One common method is the Buchwald-Hartwig amination, which involves the coupling of 2-bromobenzonitriles with arylamines in the presence of a palladium catalyst . This reaction is followed by acid-mediated cycloaromatization to form the acridine ring structure. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of 9-Acridinamine, N-butyl- can be achieved through a one-pot synthesis method, which simplifies the process and increases yield. This method involves the direct reaction of the starting materials in a single reaction vessel, reducing the need for intermediate purification steps . The use of efficient catalysts and optimized reaction conditions can further enhance the scalability and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
9-Acridinamine, N-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced amine form.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides are used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted acridine derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
9-Acridinamine, N-butyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Mécanisme D'action
The mechanism of action of 9-Acridinamine, N-butyl- involves its ability to intercalate with DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerases and telomerases, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s photodynamic properties also contribute to its biological activity by generating reactive oxygen species upon exposure to light .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Aminoacridine: Known for its use as a topical antiseptic and mutagen.
9-Methylacridine: Used as a corrosion inhibitor and in photodynamic therapy.
9-Carboxyacridine: Another effective corrosion inhibitor with similar applications.
Uniqueness
9-Acridinamine, N-butyl- stands out due to its unique butyl substitution, which can enhance its lipophilicity and potentially improve its interaction with biological membranes. This modification can lead to improved pharmacokinetic properties and increased efficacy in certain applications compared to its analogs.
Propriétés
Numéro CAS |
74054-21-0 |
|---|---|
Formule moléculaire |
C17H18N2 |
Poids moléculaire |
250.34 g/mol |
Nom IUPAC |
N-butylacridin-9-amine |
InChI |
InChI=1S/C17H18N2/c1-2-3-12-18-17-13-8-4-6-10-15(13)19-16-11-7-5-9-14(16)17/h4-11H,2-3,12H2,1H3,(H,18,19) |
Clé InChI |
VPOZCJGDFISVRP-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene)](/img/structure/B14444247.png)


![Diethyl [(4-nitrophenyl)acetyl]phosphonate](/img/structure/B14444264.png)
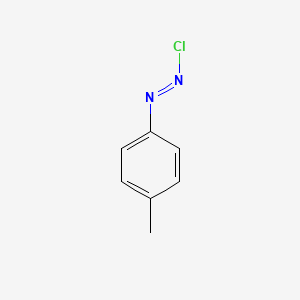
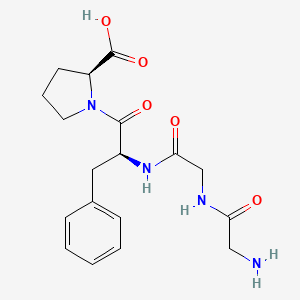
![{3-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}boronic acid](/img/structure/B14444271.png)

